molecular formula C11H13N3O B1598845 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 91331-86-1

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Katalognummer: B1598845
CAS-Nummer: 91331-86-1
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: YQSZHCXCUDINAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 91331-86-1) is a pyrazole derivative featuring a 4-methoxyphenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 231.30 g/mol . The compound is synthesized via condensation reactions involving substituted hydrazines and β-ketonitriles, as demonstrated in procedures using p-anisaldehyde and methyl-substituted precursors . Structural characterization via X-ray diffraction confirms its planar pyrazole core and the orientation of substituents, which influence electronic properties and intermolecular interactions .

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZHCXCUDINAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408977
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91331-86-1
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91331-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties
Research indicates that compounds similar to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exhibit analgesic properties by acting as cyclooxygenase (COX) inhibitors. The design of bifunctional molecules that combine COX inhibition with opioid activity has shown promise in enhancing analgesic effects while minimizing tolerance development. This approach leverages the structural features of pyrazoles to create effective pain management therapies .

Anti-inflammatory Activity
The compound's structural characteristics allow it to function as a potential anti-inflammatory agent. Pyrazole derivatives have been investigated for their ability to inhibit COX enzymes, which are critical in the inflammatory response. Studies suggest that modifications at the pyrazole ring can enhance anti-inflammatory activity, making this compound a candidate for further research in treating inflammatory diseases .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including solvent-free reactions and one-pot procedures. These techniques are advantageous due to their operational simplicity and efficiency, yielding high purity products without the need for extensive purification steps. For instance, a recent study demonstrated a one-pot reductive amination process that produced the compound with an impressive yield of 88% .

Building Block for Other Compounds
This pyrazole derivative serves as a versatile building block in organic synthesis. Its ability to undergo further functionalization makes it valuable in creating more complex structures for drug development. The compound can be used as an intermediate in synthesizing other bioactive molecules, expanding its utility in pharmaceutical chemistry .

Case Studies and Research Findings

StudyFocusKey Findings
Raffa et al. (2001)Analgesic SynergyCo-administration with COX inhibitors reduces opioid tolerance; pyrazole derivatives show potential .
Michaux & Charlier (2004)Anti-inflammatory ActivityPyrazole derivatives can inhibit COX enzymes effectively; structural modifications enhance activity .
Recent Synthesis StudySynthetic MethodologyA one-pot reaction yielded 88% of the target compound with minimal purification required .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with biological and physicochemical properties heavily dependent on substituents. Below is a detailed comparison of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine with its analogs:

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
This compound (Target) 4-MeO-C₆H₄ (Position 1), -CH₃ (Position 3) C₁₂H₁₃N₃O 231.30 Baseline for comparison.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-MeO-C₆H₄ (Position 1), -C₆H₅ (Position 3) C₁₆H₁₅N₃O 265.32 Phenyl at position 3 increases steric bulk and lipophilicity (logP ~3.2 vs. 2.1 for methyl).
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 4-MeO-C₆H₄ (Position 1), p-tolyl (Position 3) C₁₇H₁₇N₃O 279.34 Methyl on phenyl enhances electron-donating effects, potentially improving solubility in non-polar solvents.
3-Cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 4-MeO-C₆H₄ (Position 1), cyclopropyl (Position 3) C₁₃H₁₅N₃O 229.28 Cyclopropyl introduces ring strain, possibly enhancing metabolic stability.
1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine (3-F-C₆H₄)-CH₂ (Position 1), -CH₃ (Position 3) C₁₁H₁₂FN₃ 205.23 Fluorine increases electronegativity, altering dipole moments and bioavailability.

Physicochemical Properties

  • Solubility : The methyl-substituted target compound exhibits moderate aqueous solubility (~0.5 mg/mL) due to its polar amine and methoxy groups. In contrast, phenyl-substituted analogs (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) show reduced solubility (~0.1 mg/mL) due to increased hydrophobicity .
  • Melting Points : The target compound melts at 148–150°C, while bulkier analogs like 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine have higher melting points (162–164°C) due to enhanced crystal packing .

Biologische Aktivität

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article synthesizes current research findings, highlighting the compound's pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group at the first position and a methyl group at the third position.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have shown that compounds with a pyrazole structure often exhibit antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, although specific data on its efficacy remains limited and warrants further investigation .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. This compound has demonstrated inhibitory effects on several cancer cell lines, including:

  • Liver Cancer (HepG2) : Exhibited significant antiproliferative activity, with growth inhibition percentages reported around 54.25%.
  • Cervical Cancer (HeLa) : Showed moderate activity with growth inhibition percentages near 38.44% .

The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, although detailed pathways are still under investigation.

3. Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Structure-Activity Relationship (SAR)

The unique combination of the methoxy group and methyl group on the pyrazole ring is believed to enhance the compound's biological activity. Modifications in the structure can significantly affect its pharmacological profile:

  • Substituents : Variations in substituents at different positions of the pyrazole ring have been shown to influence both potency and selectivity against various biological targets .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activities through in vitro assays. The results indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective activity against tumor cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies suggest that the compound forms significant hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and biological effectiveness .

Comparative Analysis

The following table summarizes notable compounds structurally related to this compound along with their key features:

Compound NameMolecular FormulaKey Features
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amineC16H15N3OContains a phenyl group instead of methyl
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amineC11H12BrN3OSubstituted with bromine
2-(4-Methoxyphenyl)-5-methylpyrazoleC11H13N3ODifferent position of methoxy group

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄ (20%), 60°C, 4 hrsPyrazole N-oxide derivative72%
CrO₃Acetic acid, reflux, 6 hrs3-Methyl-5-nitroso-pyrazole derivative58%

Mechanistic Notes :

  • KMnO₄ selectively oxidizes the pyrazole ring’s nitrogen atoms, forming N-oxides.

  • Chromium-based oxidants target the amine group, yielding nitroso intermediates.

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution and acylation:

Reaction Type Reagent Conditions Product Yield Reference
AlkylationEthyl bromideNaH/THF, 0°C → RT, 12 hrsN-Ethyl derivative85%
AcylationAcetyl chloridePyridine, 24 hrsN-Acetyl derivative91%

Key Observations :

  • Alkylation proceeds via deprotonation of the amine by NaH, followed by SN2 attack.

  • Acylation achieves near-quantitative yields due to the amine’s high nucleophilicity.

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield Reference
Maleic anhydrideRefluxing toluene, 8 hrsBicyclic pyrazolo-oxazine derivative67%
Dimethyl acetylenedicarboxylateDMF, 100°C, 6 hrsPyrazolo-pyridine hybrid63%

Regioselectivity :
The 3-methyl group directs cycloaddition to the C4 position of the pyrazole ring.

Reduction Reactions

Catalytic hydrogenation modifies unsaturated bonds:

Substrate Catalyst Conditions Product Yield Reference
Pyrazole N-oxideH₂/Pd-CMeOH, 40 psi, 3 hrsDihydro-pyrazole derivative78%

Applicability :
Reduction preserves the methoxyphenyl group while saturating the pyrazole ring.

Condensation and Reductive Amination

The amine group participates in imine formation followed by reduction:

Aldehyde Reducing Agent Conditions Product Yield Reference
4-MethoxybenzaldehydeNaBH₄MeOH, RT, 1 hrN-(4-Methoxybenzyl) derivative88%

Synthetic Utility :
This one-pot method enables efficient secondary amine synthesis under mild conditions .

Domino Multicomponent Reactions

The compound reacts with arylglyoxals in complex domino processes:

Arylglyoxal Catalyst Conditions Product Yield Reference
Phenylglyoxalp-TsOHDMF, 120°C (microwave), 25 minPyrazolo-fused 1,7-diazocine derivative76%

Mechanism :
The reaction proceeds via imine formation, cyclization, and subsequent rearrangement .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces ring transformations:

Condition Reagent Product Yield Reference
HCl (conc.)EtOH, refluxPyrazolo-pyrimidine derivative52%
KOtBuDMSO, 80°CRing-opened enamine derivative65%

Driving Force :
Acidic conditions promote electrophilic aromatic substitution, while strong bases induce ring cleavage.

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength Additive Product Yield Reference
254 nmI₂C–N bond cleavage products41%

Limitation :
Low yields suggest competing decomposition pathways under UV exposure.

Vorbereitungsmethoden

Regiospecific Synthesis via Hydrazine and β-Dicarbonyl Precursors

One common approach involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-dicarbonyl compound, such as ethyl acetoacetate or its derivatives, to form the pyrazole ring system. The methyl group at the 3-position is introduced via the β-dicarbonyl precursor.

Key steps:

  • Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under controlled temperature (0–25°C) to form the hydrazone intermediate.
  • Step 2: Cyclization to the pyrazole ring, often promoted by acid catalysis or heating.
  • Step 3: Isolation and purification of this compound.

This method ensures regioselectivity due to the nucleophilic attack of the hydrazine nitrogen on the β-dicarbonyl carbonyl carbon, favoring substitution at the desired positions.

Use of Protective Groups and Cyclization Agents

In advanced synthetic routes, especially those aiming for pharmaceutical-grade purity, protective groups and specific cyclization reagents are employed to improve yields and selectivity.

  • Protective groups: Amino-protecting groups such as 9-fluorenylmethyl carbamate may be used to mask reactive amines during intermediate steps.
  • Cyclization agents: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is employed for cyclization steps in some patented processes, facilitating the formation of the pyrazole ring under milder conditions and avoiding toxic solvents like pyridine.

Avoidance of Toxic Solvents

Industrial preparation methods emphasize the avoidance of toxic solvents such as pyridine. Alternative solvents like toluene and methanol are preferred for environmental and safety reasons.

Representative Industrial Preparation Protocol

A detailed industrially advantageous process, adapted from patent WO2015063709A1 and related literature, includes:

Step Reagents/Conditions Description
1 Ethyl piperazine-1-carboxylate + Ethyl acetoacetate in toluene, 100–110°C, 24 h Formation of intermediate β-ketoester adduct
2 Cooling to 0–10°C, addition of 4-methoxyphenylhydrazine slowly Hydrazone formation
3 Stirring at 20–25°C for 3 h Cyclization initiation
4 Concentration under reduced pressure at ~55°C Removal of solvents, concentration of residue
5 Treatment with potassium hydroxide in methanol-water mixture, 80–85°C, 2–3 h Deprotection and ring closure
6 Cooling, extraction with toluene, washing with water and brine Purification steps
7 Addition of glacial acetic acid at 50–55°C, stirring, cooling to 0–5°C Crystallization of final product
8 Filtration and drying Isolation of pure this compound

This process avoids the use of pyridine and uses Lawesson's reagent for cyclization, enhancing safety and scalability.

Analytical and Structural Confirmation

  • Single-crystal X-ray diffraction is used for unambiguous structural confirmation of the pyrazole ring and substitution pattern, confirming the bonding of the 4-methoxyphenyl group to the imine carbon atom of the pyrazole.
  • High-performance liquid chromatography (HPLC) ensures purity, typically using a Gemini® C18 column with gradient elution, flow rate 1.0 mL/min, and run time around 65 minutes.
  • NMR and IR spectroscopy further confirm the presence of characteristic functional groups and substitution.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazine + β-dicarbonyl condensation 4-Methoxyphenylhydrazine, ethyl acetoacetate 0–25°C, acid catalysis Regiospecific, straightforward May require purification to remove side-products
Protective group strategy + Lawesson's reagent cyclization N-protected piperazine, Lawesson's reagent, base 80–110°C, toluene, methanol Industrially scalable, avoids toxic solvents Multi-step, requires deprotection
Direct cyclization with phenylhydrazine derivatives Phenylhydrazine derivatives, acetoacetate esters Heating, acid/base catalysis Efficient ring formation Use of toxic solvents in some protocols

Research Findings and Notes

  • The synthesis is regiospecific, with the 4-methoxyphenyl group bonded to the imine carbon of the pyrazole ring.
  • Avoidance of pyridine and use of Lawesson's reagent improves industrial viability and environmental safety.
  • The process includes multiple purification steps involving solvent extraction and crystallization to achieve high purity.
  • Deprotection steps follow conventional protocols as described in Greene and Wuts, Protective Groups in Organic Synthesis, ensuring removal of protective groups without compromising the pyrazole ring integrity.

Q & A

Q. How can researchers optimize the synthetic pathway for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine to improve yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane at 0–5°C, using triethylamine as a base. Purification via column chromatography (hexane:ethyl acetate, 8:2) yields high-purity products (85–90%) . For scalability, solvent-free cyclization methods under microwave irradiation have been reported to reduce reaction times and byproducts .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (CDCl₃, 400 MHz) confirm substituent positions, with methoxy protons resonating at δ 3.85 ppm and pyrazole NH signals near δ 10.5 ppm .
  • Mass Spectrometry (ESI): Molecular ion peaks (e.g., m/z 437.41 for nitro derivatives) validate molecular weight .
  • IR Spectroscopy: Stretching frequencies (e.g., 1683 cm⁻¹ for C=O) identify functional groups .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-97) provides precise bond lengths and angles. For example, the pyrazole ring typically shows C–N bond lengths of 1.33–1.37 Å, while methoxyphenyl substituents exhibit planar geometry with torsional angles <5° . Data collection on a CAD-4 diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement to R-factor <0.07 ensure accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) influence the compound’s pharmacological activity?

Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro or chloro) at the 4-position of the phenyl ring enhances antimicrobial activity. For instance, 3,5-dinitrobenzamide derivatives show MIC values of 2–8 µg/mL against S. aureus . SAR studies suggest that halogen atoms improve membrane permeability, as evidenced by logP increases from 2.1 (parent compound) to 3.5 (chlorinated analogs) .

Q. What computational strategies can predict binding affinities of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into active sites (e.g., M. tuberculosis enoyl-ACP reductase, PDB: 4TZK). Energy minimization (AMBER force field) and scoring functions (ΔG ≤ -8.5 kcal/mol) predict inhibitory potential .
  • QSAR Models: Use descriptors like polar surface area (PSA < 90 Ų) and H-bond acceptors (≤4) to optimize antitubercular activity (IC₅₀ < 10 µM) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate activity using uniform protocols (e.g., broth microdilution for antimicrobial tests) .
  • Metabolic Stability Testing: Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo efficacy .

Q. What role does this compound play in coordination chemistry for catalytic applications?

Methodological Answer: The pyrazole amine acts as a ligand for Cu(II) or Fe(II) ions, forming octahedral complexes. For example, Cu(H₃L₁)₂ exhibits a Jahn-Teller distortion with axial elongation (Cu–N = 2.15 Å) and catalytic activity in oxidation reactions (TOF = 120 h⁻¹) .

Q. How does the compound’s antitubercular mechanism differ from its anticancer activity?

Methodological Answer:

  • Antitubercular: Targets cell wall synthesis via enoyl-ACP reductase inhibition (Ki = 0.8 µM) .
  • Anticancer: Induces apoptosis in MDA-MB-231 cells by upregulating caspase-3 (EC₅₀ = 30 µM) via σ₁ receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.